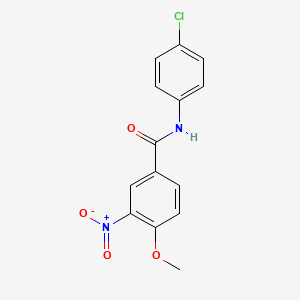![molecular formula C19H19N7O2 B11022080 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B11022080.png)
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound featuring multiple heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic synthesis. The process begins with the formation of the pyrido[2,1-c][1,2,4]triazinone core, followed by the introduction of the triazolo[4,3-a]pyridine moiety. Key steps include:
Formation of the Pyrido[2,1-c][1,2,4]triazinone Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of the Triazolo[4,3-a]pyridine Moiety: This step often employs coupling reactions facilitated by catalysts such as palladium or copper.
Final Amidation: The propanamide group is introduced through amidation reactions, typically using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of cancers and other diseases where kinase activity is dysregulated .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly those targeting specific kinases involved in disease pathways.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with kinase enzymes. It binds to the active site of the kinase, inhibiting its activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that promote cell proliferation and survival, which is particularly beneficial in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature triazole and pyrazine rings and are studied for their kinase inhibitory activity.
Pyridazinone Derivatives: Compounds with a pyridazinone core are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness
What sets 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide apart is its unique combination of heterocyclic structures, which may confer distinct binding properties and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H19N7O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
InChI |
InChI=1S/C19H19N7O2/c27-18(10-9-14-19(28)26-13-4-2-7-17(26)22-21-14)20-11-5-8-16-24-23-15-6-1-3-12-25(15)16/h1-4,6-7,12-13H,5,8-11H2,(H,20,27) |
Clé InChI |
ILAFRGWKUVTUJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11021998.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B11022005.png)


![2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11022020.png)

![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine](/img/structure/B11022034.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)butanamide](/img/structure/B11022044.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide](/img/structure/B11022047.png)
![Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate](/img/structure/B11022048.png)

![3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11022065.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11022078.png)
